2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde
Description
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde is a heterocyclic organic compound featuring a benzothiazole scaffold fused with a partially saturated thiazole ring. The molecule consists of a benzene ring fused to a 2,3-dihydro-1,3-benzothiazole system, with a ketone (oxo) group at position 2 and an aldehyde (carbaldehyde) substituent at position 6. Its molecular formula is C₈H₅NO₂S, with a molecular weight of 195.20 g/mol (calculated based on standard atomic weights). The compound’s key functional groups include:
- Aldehyde (-CHO): A reactive electrophilic site for nucleophilic additions (e.g., Schiff base formation).
- Lactam (cyclic amide): The 2-oxo group forms a hydrogen-bonding-capable lactam structure.
This compound is of interest in pharmaceutical and materials science due to its dual functionality, enabling applications in ligand synthesis, drug intermediates, and supramolecular assemblies .
Properties
IUPAC Name |
2-oxo-3H-1,3-benzothiazole-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-4H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOXCHZVADFDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)SC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the benzothiazole family, characterized by its unique structural features, including a carbonyl group and a benzothiazole ring. The biological activity of this compound includes antimicrobial, anticancer, and potential therapeutic applications in various diseases.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure allows for various interactions with biological targets, primarily due to the presence of the aldehyde functional group and the sulfur atom in the benzothiazole ring.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The carbonyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition. The benzothiazole moiety can also engage in hydrophobic interactions with protein targets, influencing their functionality.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
2. Anticancer Properties
The anticancer activity of this compound has been evaluated in several studies. It has shown cytotoxic effects against various cancer cell lines. Notably:
| Cancer Cell Line | GI50 (µM) |
|---|---|
| Colon Cancer | 0.41 - 0.69 |
| Melanoma | 0.48 - 13.50 |
| Ovarian Cancer | 0.25 - 5.01 |
In vitro studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Evaluation : A research article from MDPI reported on the synthesis and evaluation of related compounds for anticancer activity. The study found that derivatives similar to this compound exhibited considerable cytotoxicity against multiple cancer cell lines .
- Mechanistic Insights : Another investigation explored the mechanism by which this compound exerts its anticancer effects, noting that it interferes with key signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde and Related Compounds
Heteroatom Substitution: Thiazole vs. Oxazole
- This compound contains a sulfur atom in the thiazole ring, which increases electron density and polarizability compared to oxygen-containing analogs like 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.
- Benzoxazole derivatives (e.g., the carboxylate analog) exhibit stronger hydrogen-bonding capacity due to oxygen’s higher electronegativity, favoring crystal packing dominated by O–H···O/N interactions .
Functional Group Comparison: Aldehyde vs. Carboxylate
- Aldehyde Group : The –CHO substituent in the target compound enables nucleophilic additions (e.g., condensation with amines to form Schiff bases) and participation in click chemistry. This reactivity is critical in drug design, where aldehyde-containing scaffolds are used to develop covalent inhibitors .
- Carboxylate Group: The –COO⁻ group in the benzoxazole analog promotes ionic interactions and hydrogen bonding, making it suitable for supramolecular assemblies or as a counterion in salt formation.
Reactivity and Stability
- Electrophilicity : The aldehyde group in the target compound is more electrophilic than the carboxylate group, rendering it prone to oxidation (e.g., to carboxylic acid) under ambient conditions.
- Hydrogen Bonding : The lactam group (N–H and C=O) in both compounds participates in hydrogen bonding, but the benzoxazole carboxylate’s –COO⁻ group forms stronger, directional interactions, influencing crystal packing and solubility .
- Thermal Stability : Sulfur-containing thiazole derivatives generally exhibit higher thermal stability than oxazole analogs due to stronger C–S bonds, which may favor applications in high-temperature materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
